molecular formula C18H18ClN3O3 B248329 2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B248329
M. Wt: 359.8 g/mol
InChI Key: LVWNUCPJUPGFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of aromatic, heterocyclic, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-Chloro-phenoxy Acetyl Chloride: This step involves the reaction of 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine to form 4-chloro-phenoxy acetyl chloride.

    Nucleophilic Substitution: The 4-chloro-phenoxy acetyl chloride is then reacted with 4-(pyridine-4-carbonyl)-piperazine in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-pyridinecarboxylic acid: Shares the pyridine and chloro-phenoxy moieties.

    Pyridinium salts: Structurally similar due to the presence of the pyridine ring.

Uniqueness

2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H18ClN3O3/c19-15-1-3-16(4-2-15)25-13-17(23)21-9-11-22(12-10-21)18(24)14-5-7-20-8-6-14/h1-8H,9-13H2

InChI Key

LVWNUCPJUPGFGR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3

Origin of Product

United States

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